chloramultilide D
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloramultilide D is primarily obtained through natural extraction from Chloranthus spicatus. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and natural origin. The compound is typically produced in small quantities for research purposes through the extraction process mentioned above .
Chemical Reactions Analysis
Types of Reactions: Chloramultilide D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Chloramultilide D has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and as a bioactive compound in the formulation of natural products .
Mechanism of Action
The mechanism of action of Chloramultilide D involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth and reproduction of bacteria by interfering with essential cellular processes. The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Chloramultilide D is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
- Chloramultilide A
- Shizukaol B
- Shizukaol D
- Shizukaol F
- Shizukaol P
- Chlorahololide D
- Cycloshizukaol A
These compounds share similar sesquiterpenoid structures but differ in their specific functional groups and biological activities. This compound stands out due to its potent antimicrobial properties and unique molecular interactions .
Properties
IUPAC Name |
[(2R,8R,9S,10S,12R,13S,14S,16S,17S,19R,20S,21R,22S)-9,16,21,22-tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40O11/c1-6-13(2)26(37)44-12-33(42)20-7-17(20)30(4)21(33)9-16-15(11-36)28(39)45-34(16)22(30)10-32(41)19-8-18(19)31(5)25(32)24(34)23-14(3)27(38)46-35(23,43)29(31)40/h6,17-22,29,36,40-43H,7-12H2,1-5H3/b13-6+/t17-,18-,19+,20+,21-,22+,29-,30+,31+,32+,33+,34+,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNYCIQWGHMSPJ-ANOWQDLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3C[C@@]6([C@H]7C[C@H]7[C@]8(C6=C5C9=C(C(=O)O[C@@]9([C@@H]8O)O)C)C)O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000995-49-2 | |
Record name | [(1aR,1bS,2R,2aS,5cR,9aR,10S,10aS,11aR,11bS,11cS,12aS,12bS)-1,1a,1b,2,2a,4,7,9,9a,10,10a,11,11a,11b,11c,12,12a,12b-Octadecahydro-2,2a,10,12a-tetrahydroxy-8-(hydroxymethyl)-1b,5,11b-trimethyl-4,7-dioxobiscyclopropa[4′,5′]cyclopenta[1′,2′,3′:1,10;2′′,1′′:7,8]phenanthro[3,4-b:4b,5-b′]difuran-10-yl]methyl (2E)-2-methyl-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000995-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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